

# An In-depth Technical Guide to the Physical Properties of 3-Toluoyl Choline

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## Compound of Interest

Compound Name: 3-Toluoyl choline

Cat. No.: B1215442

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For Researchers, Scientists, and Drug Development Professionals

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This technical guide provides a comprehensive overview of the known physical properties of **3-Toluoyl choline**. Due to the limited availability of public data for this specific compound, this document also outlines standard experimental protocols for the determination of key physicochemical parameters, drawing from methodologies applied to structurally related choline esters and quaternary ammonium compounds.

## Core Physical Properties

Quantitative data regarding the specific physical properties of **3-Toluoyl choline** are not readily available in publicly accessible scientific literature and chemical databases. The compound is listed under CAS Number 28080-46-8, and further information may be available through specialized chemical suppliers. For the benefit of researchers, the key physical properties are summarized in the table below, with the values noted as not publicly available.

Property	Data
Molecular Formula	$C_{13}H_{20}NO_2^+$
Molecular Weight	222.30 g/mol
CAS Number	28080-46-8
Melting Point	Data not publicly available
Boiling Point	Data not publicly available
Solubility	Data not publicly available
Density	Data not publicly available
Appearance	Data not publicly available

## Experimental Protocols for Physicochemical Characterization

The following section details established methodologies for determining the physical properties of choline esters and related quaternary ammonium compounds. These protocols are provided as a reference for researchers aiming to characterize **3-Toluoyl choline**.

### 2.1. Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

- Methodology: Differential Scanning Calorimetry (DSC)
  - A small, precisely weighed sample (typically 1-5 mg) of the compound is hermetically sealed in an aluminum pan.
  - An empty, sealed aluminum pan is used as a reference.
  - The sample and reference pans are placed in the DSC furnace and heated at a constant rate (e.g., 5-10 °C/min).

- The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.
- The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

## 2.2. Solubility Assessment

Understanding the solubility of a compound in various solvents is fundamental for its application in drug development and experimental biology.

- Methodology: Shake-Flask Method
  - An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
  - The mixture is agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-48 hours).
  - The suspension is then filtered to remove the undissolved solid.
  - The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

## 2.3. Density Measurement

Density is a fundamental physical property that can be determined using various techniques.

- Methodology: Oscillating U-Tube Densitometer
  - A sample of the compound (if liquid at the measurement temperature) or a solution of known concentration is introduced into a U-shaped oscillating tube.
  - The tube is electromagnetically excited to oscillate at its characteristic frequency.
  - The frequency of oscillation is directly related to the density of the sample.

- The instrument is calibrated with fluids of known density (e.g., dry air and deionized water) prior to measurement.

## 2.4. Structural and Spectroscopic Analysis

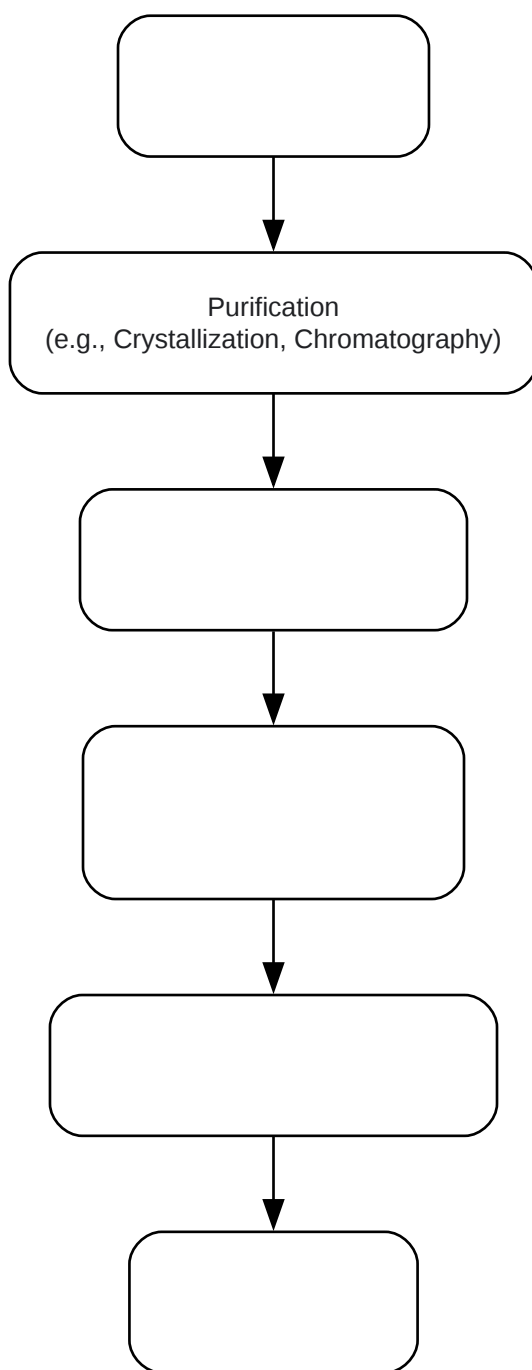
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the chemical structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as the ester carbonyl group and the quaternary ammonium group.

## Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of **3-Toluoyl choline**. Compounds containing the choline headgroup are known to interact with cholinergic receptors, and toluoyl moieties are present in various biologically active molecules. However, any potential biological effects of **3-Toluoyl choline** would require empirical investigation.

## Visualizations

As no specific experimental workflows or signaling pathways for **3-Toluoyl choline** have been documented, a generalized workflow for the synthesis and characterization of a novel chemical entity is provided below. This diagram illustrates the logical progression from chemical synthesis to physicochemical and biological evaluation, a process that would be applicable to the study of **3-Toluoyl choline**.



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Caption: General workflow for the synthesis and characterization of a novel compound.

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